molecular formula C14H18BrNO4 B1416019 (R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid CAS No. 1442114-33-1

(R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid

Cat. No.: B1416019
CAS No.: 1442114-33-1
M. Wt: 344.2 g/mol
InChI Key: DGFFEPBGLNMTQI-UHFFFAOYSA-N
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Description

®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a bromine atom on the phenyl ring, and a carboxylic acid functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Compounds with similar structures, such as boronic acids and their derivatives, have been known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound’s mode of action could be related to its potential to participate in the Suzuki–Miyaura cross-coupling reactions . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound might affect the biochemical pathways involved in the Suzuki–Miyaura cross-coupling reactions . The downstream effects of these reactions could lead to the formation of new carbon–carbon bonds, which are crucial in various biological and chemical processes .

Result of Action

The result of the compound’s action could be the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reactions . These new bonds could lead to the synthesis of new organic compounds with potential biological or chemical applications .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant . Therefore, the compound’s action could be influenced by the presence of different functional groups and the conditions under which the reactions take place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid typically involves multiple steps. One common approach is the protection of the amino group with a Boc group, followed by the introduction of the bromine atom on the phenyl ring. The final step involves the formation of the propionic acid moiety. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the bromine atom or the carboxylic acid group.

    Reduction: Reduction reactions can target the bromine atom or the carboxylic acid group, leading to the formation of different reduced products.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield brominated carboxylic acids, while reduction can produce dehalogenated or reduced carboxylic acids. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    ®-3-tert-Butoxycarbonylamino-2-phenyl-propionic acid: Similar structure but lacks the bromine atom on the phenyl ring.

    ®-3-Amino-2-(4-bromo-phenyl)-propionic acid: Similar structure but lacks the Boc protecting group.

    ®-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid: Similar structure but has a chlorine atom instead of a bromine atom on the phenyl ring.

Uniqueness

®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid is unique due to the presence of the Boc protecting group, the bromine atom on the phenyl ring, and the carboxylic acid functional group. These structural features confer specific reactivity and make the compound valuable in various chemical and biochemical applications.

Properties

IUPAC Name

(2R)-2-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFFEPBGLNMTQI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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